Bienvenue dans la boutique en ligne BenchChem!

N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine

Antimalarial drug discovery Chloroquine resistance In vitro semi-microtest

N,N'-Bis-(7-chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine (CAS 10547-40-7), historically designated WR-3863 or dichlorquinazine (DCQ), is a synthetic bisquinoline antimalarial belonging to the 4-aminoquinoline class. It comprises two 7-chloroquinoline moieties symmetrically linked via a 1,4-piperazine ring through 1-methylethylene spacers, distinguishing it from clinically deployed analogs such as piperaquine.

Molecular Formula C28H32Cl2N6
Molecular Weight 523.5 g/mol
CAS No. 10547-40-7
Cat. No. B078157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine
CAS10547-40-7
Synonymsdichlorquinazine
Molecular FormulaC28H32Cl2N6
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC(C)(NC1=C2C=CC(=CC2=NC=C1)Cl)N3CCN(CC3)C(C)(C)NC4=C5C=CC(=CC5=NC=C4)Cl
InChIInChI=1S/C28H32Cl2N6/c1-19(33-25-7-9-31-27-15-21(29)3-5-23(25)27)17-35-11-13-36(14-12-35)18-20(2)34-26-8-10-32-28-16-22(30)4-6-24(26)28/h3-10,15-16,19-20H,11-14,17-18H2,1-2H3,(H,31,33)(H,32,34)
InChIKeyFIERVDLXKNFTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine (CAS 10547-40-7): Compound Identity and Scientific Procurement Context


N,N'-Bis-(7-chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine (CAS 10547-40-7), historically designated WR-3863 or dichlorquinazine (DCQ), is a synthetic bisquinoline antimalarial belonging to the 4-aminoquinoline class [1]. It comprises two 7-chloroquinoline moieties symmetrically linked via a 1,4-piperazine ring through 1-methylethylene spacers, distinguishing it from clinically deployed analogs such as piperaquine [2]. Although early preclinical evaluation demonstrated antimalarial activity against chloroquine-resistant Plasmodium falciparum, clinical development was discontinued, rendering the compound a valuable research tool for probing structure–activity relationships, resistance mechanisms, and lysosomotropic toxicity [3].

Why N,N'-Bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine Cannot Be Replaced by Piperaquine or Chloroquine in Critical Assays


Although N,N'-bis-(7-chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine shares the bisquinoline scaffold with piperaquine and the 4-aminoquinoline pharmacophore with chloroquine, its unique piperazine linker and 1-methylethylene spacers confer markedly different basicity, lysosomotropic accumulation, and cardiac safety profiles [1]. In the digestive vacuole of P. falciparum, the compound exhibits a vacuolar accumulation ratio (VAR) approaching 4.9 million—approximately 47-fold higher than piperaquine—resulting in extreme lysosomotropism that drives both its residual antimalarial activity and its hepatotoxic liability [2]. Generic substitution with piperaquine or chloroquine would therefore invalidate comparative mechanistic studies and produce divergent toxicity readouts [3].

Quantitative Differentiation Evidence for N,N'-Bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine Against Key Comparators


In Vitro Antimalarial Potency Against Chloroquine-Resistant P. falciparum: Dichlorquinazine IC50 vs. Chloroquine and Mefloquine

In a standardized semi-microtest evaluating 66 P. falciparum isolates from 15 countries, dichlorquinazine achieved an IC50 below 50 nM in 27 of 28 isolates, including two with confirmed in vivo chloroquine resistance [1]. In sharp contrast, chloroquine IC50 exceeded 250 nM in six resistant isolates and mefloquine IC50 remained below 160 nM in 55 isolates [1]. The differential establishes dichlorquinazine as a potent, resistance-bypassing probe that outperforms chloroquine where resistance is present, while remaining less potent than mefloquine, delineating a specific utility niche for target-based screening and resistance profiling.

Antimalarial drug discovery Chloroquine resistance In vitro semi-microtest

Lysosomotropic Accumulation: VAR of Dichlorquinazine vs. Piperaquine and Chloroquine

Computational estimation of drug accumulation ratios in parasite lipid (LAR) and vacuolar water (VAR) revealed that dichlorquinazine possesses a VAR of approximately 4.9 million [1]. This is 47-fold higher than piperaquine (VAR ≈ 104,378) and 34-fold higher than chloroquine (VAR ≈ 143,482) [1]. The extreme VAR arises because each para-aminopyridine moiety in dichlorquinazine retains full basicity, insulated from the piperazine nitrogen by a 2-carbon chain, whereas piperaquine's distal piperazine N reduces pAP basicity [1]. This hyper-lysosomotropic profile explains both the compound's residual antimalarial activity and its clinical hepatotoxicity, making dichlorquinazine an essential tool compound for studying lysosomotropic toxicity thresholds.

Drug accumulation ratio Lysosomotropism Digestive vacuole Haematin detoxication

Cardiac Safety Profile: Differential Myocardial Effects of WR-3863 vs. Chloroquine in Anesthetized Canine and Feline Models

In a head-to-head cardiovascular safety study across four animal species, WR-3863 (dichlorquinazine) diverged from chloroquine in three critical cardiac parameters: (a) WR-3863 did not reduce cardiac output in the anesthetized dog, whereas chloroquine depressed it; (b) myocardial contractility of the cat heart was not depressed by WR-3863 unless near-lethal doses were administered; (c) rat atrial muscle excitability was increased by WR-3863, while chloroquine reduced excitability and prolonged the effective refractory period [1]. Both drugs reduced aortic blood pressure and increased pulmonary arterial pressure, but a quantitative comparison of these latter effects was confounded by the solvent vehicle for WR-3863 [1]. The divergence in direct myocardial effects positions WR-3863 as a structurally distinct probe for dissecting 4-aminoquinoline-induced cardiotoxicity mechanisms.

Cardiotoxicity Antimalarial safety Myocardial contractility Cardiac output

Cross-Resistance Pattern: Dichlorquinazine Retains Curative Efficacy Against Chloroquine-Refractory P. falciparum in Aotus Monkeys

In owl monkeys (Aotus trivirgatus) infected with the chloroquine-resistant Monterey strain of P. falciparum, well-tolerated doses of dichlorquinazine (12,278 RP) achieved curative outcomes, whereas maximally tolerated doses of chloroquine failed completely [1]. Amodiaquine and amopyroquin similarly retained efficacy, but dichlorquinazine's activity was reduced significantly relative to its performance against chloroquine-susceptible strains, confirming partial cross-resistance [1]. The in vivo curative threshold under chloroquine resistance conditions distinguishes dichlorquinazine from chloroquine and defines its utility for evaluating next-generation resistance-breaking 4-aminoquinolines.

Cross-resistance In vivo efficacy Aotus monkey model Chloroquine-resistant malaria

Physicochemical Differentiation: Melting Point and Thermal Stability of Dichlorquinazine vs. Piperaquine Free Base

The free base of N,N'-bis-(7-chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine exhibits a melting point of 270–271 °C , substantially higher than that of piperaquine free base (199–204 °C with decomposition) [1]. This approximately 70 °C elevation in melting point reflects stronger intermolecular forces in the crystalline lattice, potentially conferring superior solid-state thermal stability during storage and formulation processing. For laboratories developing high-temperature stable reference standards or conducting thermogravimetric analysis calibration, this thermal profile provides a practical differentiation criterion.

Preformulation Thermal stability Crystallinity Solid-state characterization

In Vitro Cross-Resistance Quantification: Dichlorquinazine IC50 Shift Between Chloroquine-Susceptible and -Resistant P. falciparum Strains

Although dichlorquinazine was equally active as chloroquine against chloroquine-susceptible P. falciparum strains, its activity was significantly reduced against chloroquine-resistant strains, with well-tolerated doses still achieving cure [1]. In a Madagascar field study, the maximum dichlorquinazine IC50 against clinical isolates was 92 nM [2], compared with 76 nM for amodiaquine and above 250 nM for chloroquine-resistant isolates [2]. The intermediate cross-resistance index—greater than amodiaquine but far less than chloroquine—positions dichlorquinazine as a calibrated reference compound for quantifying the degree of cross-resistance conferred by specific PfCRT mutations.

Cross-resistance index IC50 shift Chloroquine resistance 4-Aminoquinoline pharmacophore

Preferred Application Scenarios for N,N'-Bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine Based on Verified Differentiation


Calibrated Reference Compound for PfCRT-Mediated Cross-Resistance Profiling

With an IC50 below 50 nM against chloroquine-susceptible isolates [1] and a maximum IC50 of 92 nM against chloroquine-resistant field isolates [2], dichlorquinazine provides a reproducible intermediate-resistance phenotype. This makes it an ideal calibration standard for medium-throughput in vitro assays designed to quantify the degree of cross-resistance conferred by specific PfCRT haplotypes in genetically modified P. falciparum lines.

Extreme Lysosomotropism Positive Control for Phospholipidosis and Hepatotoxicity Screening

The vacuolar accumulation ratio of approximately 4.9 million—47-fold above piperaquine [1]—positions dichlorquinazine as the most potent lysosomotropic 4-aminoquinoline reported to date. This extreme phenotype is invaluable as a positive control in high-content imaging assays for drug-induced phospholipidosis and in vitro hepatocyte toxicity models, where a clear signal window between benign and toxic lysosomotropism must be established.

4-Aminoquinoline Cardiac Safety Probe with Spared Myocardial Contractility

Unlike chloroquine, which depresses cardiac output and myocardial contractility, WR-3863 (dichlorquinazine) does not reduce cardiac output in the anesthetized dog and spares myocardial contractility in the cat at sub-lethal doses [1]. Researchers investigating the structural determinants of 4-aminoquinoline-induced cardiotoxicity can employ dichlorquinazine to dissociate antiplasmodial activity from direct myocardial depression.

Non-Human Primate In Vivo Efficacy Comparator for Next-Generation Resistance-Breaking 4-Aminoquinolines

Dichlorquinazine's demonstrated curative efficacy in Aotus monkeys infected with chloroquine-resistant P. falciparum, at doses where maximally tolerated chloroquine fails [1], establishes it as a benchmark in vivo comparator. Preclinical development programs evaluating novel resistance-breaking 4-aminoquinolines can use dichlorquinazine as a reference standard to contextualize in vivo efficacy results in non-human primate models.

Quote Request

Request a Quote for N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.